Lanthanum(3+)benzoate

Description

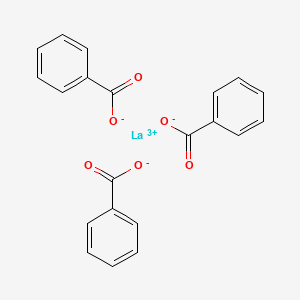

Lanthanum(3+) benzoate (La(C₇H₅O₂)₃) is a coordination compound comprising lanthanum ions (La³⁺) bound to benzoate ligands (C₆H₅COO⁻). The absence of direct references in the evidence necessitates a comparative analysis with structurally or functionally related compounds, including lanthanum oxides and organic benzoate derivatives .

Properties

Molecular Formula |

C21H15LaO6 |

|---|---|

Molecular Weight |

502.2 g/mol |

IUPAC Name |

lanthanum(3+);tribenzoate |

InChI |

InChI=1S/3C7H6O2.La/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

ILRDAEXCKRFJPK-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum(3+)benzoate can be synthesized through the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with sodium benzoate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lanthanum(3+)benzoate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form lanthanum oxide and benzoic acid.

Reduction: The compound can be reduced under specific conditions to form lanthanum metal and benzoic acid.

Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands, such as acetate or citrate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide, and the reaction may be carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, typically under an inert atmosphere.

Substitution: Substitution reactions may involve the use of other carboxylic acids or their salts, and the reaction conditions can vary depending on the desired product.

Major Products Formed

Oxidation: Lanthanum oxide and benzoic acid.

Reduction: Lanthanum metal and benzoic acid.

Substitution: Lanthanum complexes with different ligands, such as lanthanum acetate or lanthanum citrate.

Scientific Research Applications

Lanthanum(3+)benzoate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.

Medicine: Studied for its potential therapeutic applications, such as in the treatment of bone diseases and as a phosphate binder in patients with kidney disease.

Mechanism of Action

The mechanism of action of lanthanum(3+)benzoate involves the interaction of lanthanum ions with various molecular targets. In biological systems, lanthanum ions can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is exploited in medical applications, such as the treatment of hyperphosphatemia in patients with kidney disease . Additionally, the photoluminescent properties of this compound are attributed to the electronic transitions within the lanthanum ions, which can be sensitized by the benzoate ligands .

Comparison with Similar Compounds

Lanthanum(III) Oxide (La₂O₃)

Key Properties :

Comparison :

- Chemical Class: Lanthanum(III) oxide is an inorganic metal oxide, whereas lanthanum(3+) benzoate is an organometallic complex.

- Solubility : La₂O₃ is hygroscopic and reacts with water to form lanthanum hydroxide, while lanthanum benzoate is expected to be poorly soluble in polar solvents due to its organic ligands.

- Thermal Stability : La₂O₃ has a high melting point (~2,315°C), while lanthanum benzoate likely decomposes at lower temperatures due to organic ligand instability .

Benzyl Benzoate (C₆H₅COOCH₂C₆H₅)

Key Properties :

Comparison :

- Chemical Class : Benzyl benzoate is an organic ester, contrasting with lanthanum(3+) benzoate’s metal-organic structure.

- Reactivity : Benzyl benzoate is hydrolyzable under acidic/basic conditions, while lanthanum benzoate may exhibit ligand exchange or redox reactivity due to the La³⁺ center.

- Biological Use : Benzyl benzoate has medical applications, whereas lanthanum benzoate’s bioactivity remains unexplored in the evidence .

Benzyl Cinnamate (C₆H₅CH=CHCOOCH₂C₆H₅)

Key Properties :

Comparison :

- Structural Differences : Benzyl cinnamate features a conjugated cinnamoyl group, enhancing UV absorption compared to lanthanum benzoate’s simpler aromatic ligands.

- Thermal Behavior : Benzyl cinnamate’s lower melting point (vs. La₂O₃) highlights the stability disparity between organic esters and metal oxides.

Data Table: Comparative Properties of Related Compounds

Research Findings and Gaps

- Lanthanum(III) Oxide : Well-characterized for industrial use, but lacks the organic functionality of benzoate complexes .

- Benzyl Benzoate/Cinnamate : Provide insights into benzoate ligand behavior but differ fundamentally from lanthanum complexes due to the absence of a metal center .

- Critical Knowledge Gap: Direct data on lanthanum(3+) benzoate’s synthesis, stability, and reactivity is absent in the provided evidence, necessitating further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.